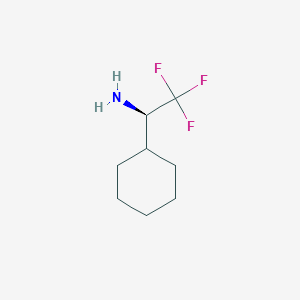

(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: is an organic compound that features a cyclohexyl group attached to a trifluoromethylated ethanamine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine typically begins with cyclohexylamine and trifluoroacetaldehyde.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products:

Oxidation Products: Amides, nitriles.

Reduction Products: Amine derivatives.

Substitution Products: Substituted ethanamine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

(R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is used as a chiral auxiliary in the synthesis of various pharmaceutical compounds. Its ability to induce chirality allows for the production of enantiomerically enriched products, which are critical in drug development.

Case Study: Enantioselective Synthesis

A study demonstrated the use of this compound in the asymmetric synthesis of β-amino acids. The reaction exhibited high enantioselectivity (up to 90% ee) when combined with specific catalysts, showcasing its effectiveness as a chiral building block .

Catalysis

The compound has been employed as a catalyst or catalyst precursor in various reactions, particularly in dynamic kinetic resolution processes.

Table 1: Catalytic Applications

| Reaction Type | Catalyst Used | Selectivity |

|---|---|---|

| Dynamic Kinetic Resolution | This compound | 65:1 |

| Alcoholytic Ring-opening | Tertiary Amine Catalysts | High Yield |

| Nucleophilic Substitution | Chiral Amine Catalysts | Up to 85% ee |

These applications highlight the compound’s versatility and efficiency in catalysis, particularly in producing high-value chiral products.

Neuropharmacology

Research has indicated that this compound exhibits potential neuropharmacological effects. Its structural similarity to known neurotransmitter modulators suggests that it may interact with specific receptors involved in neurological pathways.

Case Study: Receptor Binding Studies

In vitro studies have shown that this compound can selectively bind to certain serotonin receptors, indicating potential applications in treating mood disorders . Further pharmacological evaluations are necessary to establish its efficacy and safety profile.

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Interaction: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine may interact with specific enzymes, altering their activity and leading to desired biochemical effects.

Receptor Binding: The compound can bind to certain receptors, modulating their function and influencing cellular pathways.

Comparación Con Compuestos Similares

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: Lacks the ®-configuration, which may affect its biological activity.

Cyclohexylamine: Similar structure but without the trifluoromethyl group, leading to different chemical properties.

Trifluoroethanamine: Lacks the cyclohexyl group, resulting in different reactivity and applications.

Uniqueness:

Chirality: The ®-configuration imparts specific stereochemical properties that can influence the compound’s interaction with biological targets.

Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.

Actividad Biológica

(R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is a chiral amine characterized by a cyclohexyl group and a trifluoromethyl substituent. This compound is notable for its unique properties that influence its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances lipophilicity and stability, which can affect pharmacokinetics and receptor interactions.

- Molecular Formula : C₈H₁₄F₃N

- Molecular Weight : 181.20 g/mol

- CAS Number : 75703-11-6

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-Cyclohexylamine | C₆H₁₃N | Basic amine without fluorination |

| 1-Trifluoromethylcyclohexanol | C₈H₉F₃O | Alcohol functional group; different reactivity |

| 3-Trifluoromethylphenethylamine | C₉H₁₁F₃N | Aromatic ring; alters electronic properties |

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to desired biochemical effects. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to various receptors, modulating their function. This interaction can influence cellular signaling pathways and lead to therapeutic effects.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes critical in metabolic processes. For example, it has shown potential in inhibiting monoacylglycerol lipase (MAGL), which is involved in the hydrolysis of endocannabinoids .

- Pharmacological Applications : Its unique structural features make it suitable for applications in drug design. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

-

Case Studies :

- A study demonstrated that this compound exhibited significant anti-inflammatory properties in preclinical models by modulating endocannabinoid signaling pathways .

- Another investigation highlighted its role in catalyzing reactions involving small molecules with polar aromatic substituents, showcasing its versatility in synthetic applications.

Structure–Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. Key aspects include:

- Chirality : The (R)-configuration is crucial for its interaction with biological targets, affecting selectivity and potency.

- Trifluoromethyl Group : This moiety enhances the compound's stability and lipophilicity, impacting how it interacts with cellular components.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Removal of Trifluoromethyl | Decreased lipophilicity; reduced potency |

| Alteration of Cyclohexyl Group | Varied receptor binding affinities |

Propiedades

IUPAC Name |

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYTQSIEXSPGU-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.